molecular formula C13H7FO B073826 3-Fluorofluoren-9-one CAS No. 1514-15-4

3-Fluorofluoren-9-one

Cat. No. B073826
CAS RN: 1514-15-4
M. Wt: 198.19 g/mol
InChI Key: WNABGBVMUJCYJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorenyl derivatives involves several strategies, including the Buchwald-Hartwig reaction and Yamamoto coupling. For instance, tri(9,9-diethyl-9H-fluorenyl)amine, a closely related fluorophore, was synthesized via the Buchwald-Hartwig reaction, showcasing the versatility of fluorenyl compounds in forming complex structures with significant photophysical properties (Suo et al., 2005). Additionally, a poly(9-borafluorene) homopolymer illustrates the application of Yamamoto coupling in producing electron-deficient polyfluorenes with unique fluorescence sensing abilities (Adams & Rupar, 2015).

Molecular Structure Analysis

The molecular structure and conformation of fluorenyl derivatives, including 3-Fluorofluoren-9-one, are critical for understanding their chemical reactivity and physical properties. Gas-phase electron diffraction and quantum chemical calculations have been employed to study the structure of related fluorenyl compounds, revealing planar heavy atom skeletons and conformational preferences influenced by substituents (Dorofeeva et al., 2006).

Chemical Reactions and Properties

Fluorenyl derivatives undergo a variety of chemical reactions, including cross-coupling/annulation cascades for the synthesis of hydroxy and aminofluorenes. Such reactions demonstrate the fluorenyl scaffold's versatility in organic synthesis, enabling the introduction of functional groups and further structural complexity (François et al., 2018).

Physical Properties Analysis

The physical properties of fluorenyl derivatives are profoundly influenced by their molecular structure. Studies on their electronic and optical properties reveal that these compounds are highly aromatic and electrooptically active, with properties such as energy levels and frontier wave functions significantly affected by the nature of the substituents and the oxidation state of the heteroatom (Chen et al., 2007).

Chemical Properties Analysis

The chemical properties of 3-Fluorofluoren-9-one and related compounds can be explored through their reactivity patterns in various organic reactions. For example, the chemistry of the aromatic 9-germafluorenyl dianion showcases the impact of substituents on the aromatic delocalization of electrons, influencing the overall reactivity and chemical behavior of fluorenyl derivatives (Liu et al., 2002).

Scientific Research Applications

  • Biomedical Applications of Fluoropolymers

    • Fluoropolymers have unique physicochemical properties such as hydrophobicity and lipophobicity, good chemical stability and bio-inertness, low surface energy and phase segregation .
    • They have been widely used to prepare high-performance materials .
    • The use of fluoropolymers in biomedical applications has grown rapidly during the past decade .
    • They have been used in gene delivery, cytosolic protein delivery, drug delivery, magnetic resonance imaging, photodynamic therapy, anti-fouling and anti-bacterial applications, and tissue engineering .
  • Biological Applications of Fluoro-modified Nucleic Acids

    • Incorporating fluoro-modifications into nucleic acids offers striking biophysical and biochemical features .
    • This significantly extends the breadth and depth of biological applications of nucleic acids .
    • They have been used in nucleic acid-based therapeutics, 18 F PET imaging and mechanistic studies of DNA modifying enzymes .
  • Physicochemical Properties and Applications of Single-Benzene-Based Fluorophores

    • Single-Benzene-Based Fluorophores (SBBFs) have unique physicochemical properties .
    • They have been used in fluorophore-related materials science fields .

Safety And Hazards

While specific safety data for “3-Fluorofluoren-9-one” was not found, general safety measures for handling chemical substances should always be followed. These include wearing appropriate personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

3-fluorofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNABGBVMUJCYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287485
Record name 3-fluorofluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorofluoren-9-one

CAS RN

1514-15-4
Record name 1514-15-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-fluorofluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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